molecular formula C13H14BrNO B1293234 7-(3-Bromophenyl)-7-oxoheptanenitrile CAS No. 898766-82-0

7-(3-Bromophenyl)-7-oxoheptanenitrile

Cat. No.: B1293234
CAS No.: 898766-82-0
M. Wt: 280.16 g/mol
InChI Key: HOMPSBVEEFFHKC-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-7-oxoheptanenitrile is a nitrile-containing organic compound featuring a seven-carbon aliphatic chain terminated by a ketone group (7-oxo) and substituted at the para position with a 3-bromophenyl moiety. This structure combines a polar nitrile group, a ketone functionality, and a halogenated aromatic ring, rendering it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

7-(3-bromophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMPSBVEEFFHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642199
Record name 7-(3-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-82-0
Record name 7-(3-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-7-oxoheptanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and heptanenitrile.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with heptanenitrile in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-7-oxoheptanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 7-(3-bromophenyl)-7-hydroxyheptanenitrile.

    Oxidation: Formation of 7-(3-bromophenyl)-7-carboxyheptanenitrile.

Scientific Research Applications

7-(3-Bromophenyl)-7-oxoheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone and nitrile groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Halogenated Aromatic Rings

(a) Halogen-Substituted Enones

Compounds such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) share the bromophenyl or chlorophenyl aromatic system but differ in their aliphatic chains. These enones exhibit cytotoxic activity against MCF7 breast cancer cells (IC₅₀ = 100 μg/mL) , likely due to the electron-withdrawing effects of halogens enhancing electrophilic interactions with biological targets. In contrast, 7-(3-Bromophenyl)-7-oxoheptanenitrile’s nitrile group may confer greater metabolic stability but reduced electrophilicity compared to enones.

(b) Ethyl Ester Derivatives

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate and ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate replace the nitrile group with an ester. The ester derivatives generally exhibit lower reactivity in nucleophilic substitutions compared to nitriles, which could influence their pharmacokinetic profiles. For instance, the nitrile in this compound may participate in hydrogen bonding or act as a directing group in synthetic modifications, unlike esters.

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on bromophenyl-containing compounds (e.g., 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine ) reveal that bromine’s electron-withdrawing nature polarizes the aromatic ring, enhancing intermolecular interactions. In this compound, this effect may stabilize the ketone moiety, increasing its acidity compared to non-halogenated analogs.

Biological Activity

7-(3-Bromophenyl)-7-oxoheptanenitrile is an organic compound notable for its unique structural features, including a bromophenyl group and a ketone functional group attached to a heptanenitrile chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

Chemical Structure

The chemical structure of this compound is represented by the following molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrNO
  • InChI Key : HOMPSBVEEFFHKC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone and nitrile functionalities can form hydrogen bonds and other non-covalent interactions with biomolecules. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors, influencing signal transduction pathways.

Biological Activity Data

Research has indicated various biological activities associated with this compound, which can be summarized as follows:

Biological ActivityObservations
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerShows potential cytotoxic effects on cancer cell lines.
Enzyme InhibitionInhibits specific enzyme activity, relevant in metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. This suggests potential for development as an anticancer agent.
  • Enzyme Inhibition Studies : Research investigating its effects on dipeptidyl peptidase IV (DPP-IV) showed that the compound could inhibit DPP-IV activity, which is crucial for glucose metabolism regulation. This inhibition could have implications for diabetes treatment.

Synthesis and Production

The synthesis of this compound typically involves a condensation reaction between 3-bromobenzaldehyde and heptanenitrile in the presence of a base such as sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity.

Synthetic Route Overview:

  • Starting Materials : 3-bromobenzaldehyde, heptanenitrile.
  • Reaction Conditions : Base-catalyzed condensation.
  • Purification Techniques : Recrystallization or column chromatography.

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